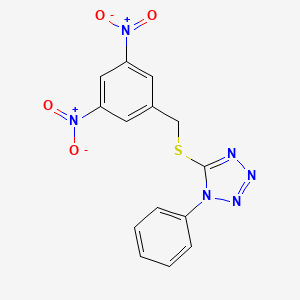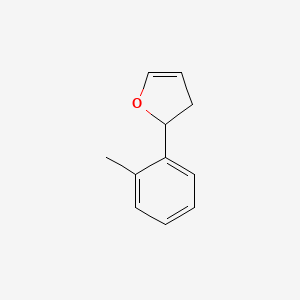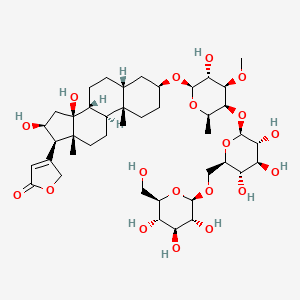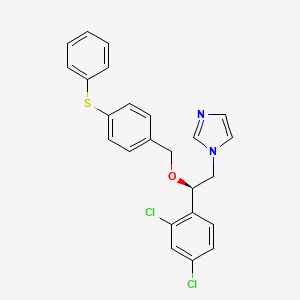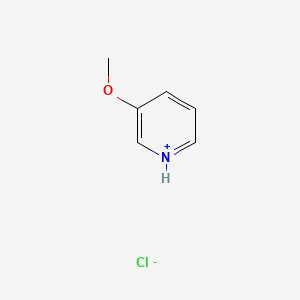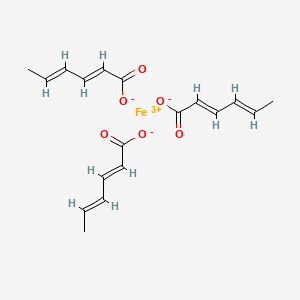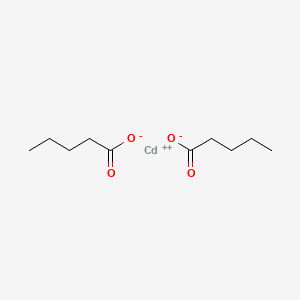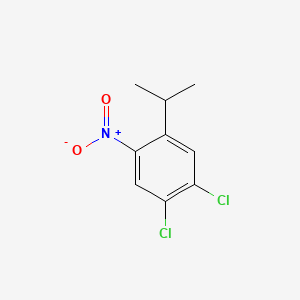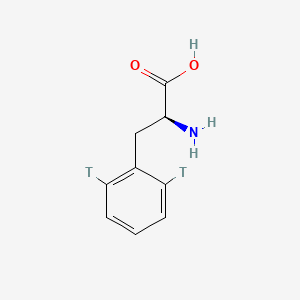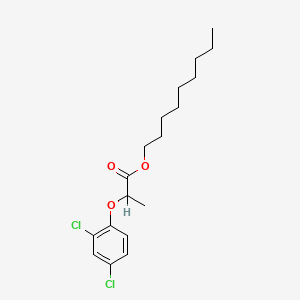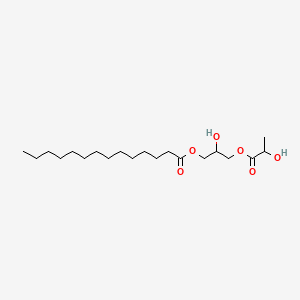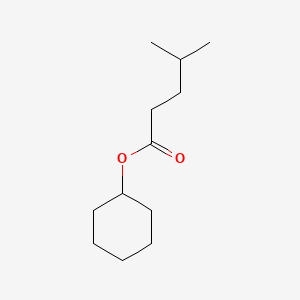
Cyclohexyl 4-methylvalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 4-methylvalerate, also known as 4-methylpentanoic acid cyclohexyl ester, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound is known for its stability and relatively low toxicity, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-methylvalerate can be synthesized through the esterification of 4-methylvaleric acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 4-methylvaleric acid and cyclohexanol, are fed into a reactor along with a catalyst. The reaction mixture is heated and continuously stirred to maintain uniformity. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl 4-methylvalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound hydroperoxide.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: this compound hydroperoxide.
Reduction: Cyclohexanol and 4-methylvaleric acid.
Substitution: Various substituted esters depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 4-methylvalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of cyclohexyl 4-methylvalerate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The compound’s stability and lipophilicity allow it to penetrate cell membranes and exert its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl 4-methylvalerate can be compared with other similar esters, such as:
Cyclohexyl acetate: Similar in structure but with an acetate group instead of a 4-methylvalerate group.
Cyclohexyl propionate: Contains a propionate group instead of a 4-methylvalerate group.
Cyclohexyl butyrate: Features a butyrate group in place of the 4-methylvalerate group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its stability, pleasant odor, and low toxicity make it particularly valuable in the fragrance and flavor industry.
Eigenschaften
CAS-Nummer |
71662-20-9 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
cyclohexyl 4-methylpentanoate |
InChI |
InChI=1S/C12H22O2/c1-10(2)8-9-12(13)14-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
RVFXIBIYHVOHKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



